3-Chloroimidazo[1,5-a]pyrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloroimidazo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-9-4-5-3-8-1-2-10(5)6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDHLTCZKBTEHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2Cl)C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20303843 | |
| Record name | 3-chloroimidazo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20303843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56481-39-1 | |
| Record name | NSC162701 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162701 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-chloroimidazo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20303843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization of 3 Chloroimidazo 1,5 a Pyrazine
Influence of the Chlorine Atom on Ring Reactivity
The presence of the electron-withdrawing chlorine atom at the 3-position significantly influences the electronic properties and reactivity of the imidazo[1,5-a]pyrazine (B1201761) ring system. This substitution can make adjacent carbon atoms more susceptible to nucleophilic attack. The chlorine atom itself serves as a reactive handle, allowing for various substitution reactions. This is a common strategy in medicinal chemistry to introduce diverse functional groups.
For the related isomer, 6-chloroimidazo[1,2-a]pyrazine (B1590719), the chlorine substituent lowers the pKa values of all ring protons and creates a larger pKa difference between positions 3 and 5, facilitating regioselective metalations. rsc.orgrsc.org A similar effect can be anticipated for 3-chloroimidazo[1,5-a]pyrazine, where the chlorine atom would modulate the acidity of the ring protons, thereby directing the regioselectivity of deprotonation and subsequent electrophilic quenching.
Substitution Patterns and Their Effects on Synthetic Outcomes
The substitution pattern on the imidazo[1,5-a]pyrazine core is crucial in determining the outcome of synthetic transformations. The chlorine atom at the 3-position is a key site for modification. For instance, in the isomeric 6-chloroimidazo[1,2-a]pyrazine, the chlorine can be readily substituted or removed. rsc.orgrsc.org This suggests that the 3-chloro substituent in imidazo[1,5-a]pyrazine can be displaced by various nucleophiles to introduce a wide array of functional groups.
Furthermore, the existing substituents on the ring can direct the position of further functionalization. For example, in the synthesis of 3-substituted imidazo[1,5-a]pyridines, a related heterocyclic system, the choice of aldehyde and other reactants dictates the final substitution pattern. researchgate.net This highlights the importance of carefully selecting starting materials to achieve the desired substitution on the imidazo[1,5-a]pyrazine scaffold.
The table below illustrates how different reagents can be used to achieve various substitution patterns on related imidazo[1,2-a]pyrazine (B1224502) systems, which can be extrapolated to the this compound core.
| Reagent Class | Specific Reagent Example | Potential Substitution Outcome |
| Organometallic Reagents | TMPMgCl·LiCl | Regioselective metalation at specific ring positions. rsc.org |
| Electrophiles | Iodine, Allyl bromide, Acyl chlorides | Quenching of metalated intermediates to introduce diverse functional groups. rsc.org |
| Cross-Coupling Partners | Arylzinc reagents | C-C bond formation to introduce aryl groups. rsc.org |
| Nucleophiles | Amines, Sodium azide, Potassium thiolate | Substitution of halogen atoms. |
Strategic Derivatization for Enhanced Chemical Space Exploration
Strategic derivatization of the this compound core is a powerful approach to explore a vast chemical space and generate libraries of novel compounds for drug discovery. mdpi.comnih.govarxiv.orgmpg.dechemrxiv.org The chlorine atom serves as a versatile anchor point for introducing molecular diversity.
Key strategies for derivatization include:
Nucleophilic Aromatic Substitution (SNA_r_): The chlorine atom can be displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides, to introduce new functional groups at the 3-position.
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings are powerful methods to form carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of aryl, heteroaryl, alkynyl, and amino groups.
Metalation and Electrophilic Quenching: As discussed previously, regioselective deprotonation followed by reaction with various electrophiles can introduce a wide range of substituents at different positions on the ring system.
These derivatization strategies enable the systematic modification of the physicochemical properties of the parent scaffold, which is a critical aspect of modern drug discovery. nih.gov
Formation of Complex Fused Heterocyclic Systems from this compound Precursors
The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. The reactive chlorine atom and the inherent reactivity of the bicyclic core allow for annulation reactions, where an additional ring is fused onto the existing framework.
For example, intramolecular cyclization reactions are a common strategy to build fused systems. A functional group introduced at the 3-position via substitution of the chlorine atom could be designed to react with another position on the imidazo[1,5-a]pyrazine ring, leading to a new fused ring. While direct examples for this compound are not prevalent in the search results, the synthesis of other fused heterocycles provides a conceptual blueprint. For instance, the synthesis of pyrazolo[1,5-a]pyrimidines and imidazo[1,2-b]pyridazines involves the functionalization and subsequent cyclization of chloro-substituted precursors. nih.govuni-muenchen.de
These strategies allow for the creation of novel, three-dimensional molecular architectures with potential applications in materials science and medicinal chemistry.
Computational and Theoretical Studies on Imidazo 1,5 a Pyrazine Systems
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like 3-Chloroimidazo[1,5-a]pyrazine. Methods such as Density Functional Theory (DFT) are employed to model the electronic structure of these compounds. chimicatechnoacta.ru The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. chimicatechnoacta.ru The energy of these orbitals and the HOMO-LUMO gap are crucial parameters that correlate with the chemical reactivity and kinetic stability of the molecule. chimicatechnoacta.ru
Theoretical calculations can determine the electronic absorption spectra, predicting the wavelengths of maximum absorption and the intensity of electronic transitions. bsu.by For instance, calculations can identify the strongest electronic transitions, such as those to an excited singlet state. bsu.by These theoretical spectra, which can be calculated for molecules in different solvent environments, provide a basis for interpreting experimental spectroscopic data. karazin.ua The development of stand-alone quantum chemistry programs has made these calculations more efficient and accessible for a wide range of organic and inorganic molecules. rsc.org
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling and docking are powerful computational techniques used to predict how a ligand, such as a derivative of this compound, might bind to a biological target, typically a protein or enzyme. jscimedcentral.com This process involves generating a three-dimensional model of the ligand-target complex to understand the preferred binding orientation and affinity. jscimedcentral.com The primary objective is to find the conformation that results in the lowest free energy for the entire system. jscimedcentral.com
These studies are crucial in drug discovery for lead identification and optimization. jscimedcentral.comnih.gov For example, docking studies have been performed on imidazo[1,5-a]pyrazine (B1201761) derivatives to understand their interactions as inhibitors of the insulin-like growth factor-1 receptor (IGF-1R), a key target in oncology. nih.gov Similarly, derivatives of the related imidazo[1,2-a]pyrazine (B1224502) scaffold have been modeled as inhibitors of the VirB11 ATPase HP0525, a component of bacterial secretion systems, highlighting their potential as antibacterial agents. nih.govnih.gov Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site of the enzyme, providing a rationale for the compound's inhibitory activity and guiding the design of more potent analogs. nih.gov Advanced methods now even integrate deep learning with physical laws to improve the accuracy of binding free energy predictions. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Analysis of Imidazo[1,5-a]pyrazine Derivatives
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For imidazo[1,5-a]pyrazine derivatives, three-dimensional QSAR (3D-QSAR) studies have been instrumental in designing more potent inhibitors for various therapeutic targets. nih.gov
These studies generate models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which provide insights into how different structural features influence biological activity. nih.gov For instance, 3D-QSAR studies on 1,3-disubstituted-imidazo[1,5-a]pyrazine derivatives as IGF-1R inhibitors yielded statistically significant models. nih.gov The receptor-guided alignment scheme produced a CoMSIA model with a high predictive ability (q² = 0.51) and a strong correlation coefficient (r² = 0.86). nih.gov Similarly, 3D-QSAR models have been developed for 8-Amino-imidazo[1,5-a]pyrazine derivatives as Bruton's tyrosine kinase (BTK) inhibitors, another important target in cancer and autoimmune diseases. scienceopen.comjapsonline.com Contour map analyses from these models reveal the importance of steric and hydrophobic interactions for enhancing the inhibitory activity of these compounds. scienceopen.comjapsonline.com
| Target | QSAR Model | q² (Predictive Correlation) | r² (Conventional Correlation) | Reference |
|---|---|---|---|---|
| IGF-1R | CoMFA (Receptor-Guided) | 0.35 | 0.95 | nih.gov |
| IGF-1R | CoMSIA (Receptor-Guided) | 0.51 | 0.86 | nih.gov |
| BTK | Gaussian-based 3D-QSAR | 0.67 | 0.93 | scienceopen.com |
| BTK | Field-based 3D-QSAR | 0.60 | 0.92 | scienceopen.com |
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry offers a powerful lens to investigate the mechanisms of chemical reactions involving the imidazo[1,5-a]pyrazine core. Theoretical studies can map out the energy landscape of a reaction pathway, identifying transition states and intermediates to provide a detailed, step-by-step understanding of how reactants are converted to products.
For related nitrogen-containing heterocyclic systems, computational methods have been used to explore reaction mechanisms. For example, in the study of nucleophilic aromatic substitution (SNAr) reactions on azaheteroaryl-chlorides, theoretical work suggests the reaction may proceed via a one-step concerted process. researchgate.net In contrast, the corresponding reaction with azaheteroaryl-fluorides may follow a mechanistic path that is a continuum between a stepwise addition-elimination and a concerted process. researchgate.net Furthermore, calculations are used to rationalize the observed regioselectivity in reactions, confirming that the calculated energies of organometallic intermediates align with the experimental outcomes. rsc.org These insights are critical for optimizing reaction conditions and predicting the outcomes of new synthetic routes.
Prediction of Reactivity and Regioselectivity using Theoretical Approaches
A key application of computational chemistry in the study of imidazo[1,5-a]pyrazine systems is the prediction of chemical reactivity and regioselectivity. Theoretical calculations can guide synthetic efforts by identifying the most likely sites for chemical attack on the heterocyclic ring.
Studies on the related imidazo[1,2-a]pyrazine scaffold have demonstrated the power of this approach. rsc.org Straightforward calculations, such as the determination of pKa values and N-basicities, have successfully guided the development of regioselective functionalization reactions. rsc.org By modeling the system, chemists can predict which positions are most susceptible to metalation by specific bases like TMPMgCl·LiCl or TMP2Zn·2MgCl2·2LiCl. rsc.org For example, calculations predicted a switch in regioselectivity for the metalation of 6-chloroimidazo[1,2-a]pyrazine (B1590719) when changing the organometallic base, a prediction that was confirmed experimentally. rsc.orgrsc.org This predictive capability allows for the targeted synthesis of polyfunctionalized derivatives, avoiding trial-and-error experimentation and enabling the efficient decoration of the heterocycle for various applications. rsc.org
Applications and Advanced Research Areas of Imidazo 1,5 a Pyrazine Scaffolds
Role as a Privileged Scaffold in Medicinal Chemistry Research
The imidazo[1,5-a]pyrazine (B1201761) framework is considered a privileged structure in drug discovery due to its ability to form the basis for compounds targeting multiple, distinct biological receptors. This versatility allows medicinal chemists to design and synthesize diverse libraries of compounds with a wide array of pharmacological activities. Its derivatives have been investigated for numerous therapeutic applications, including as kinase inhibitors, central nervous system modulators, and antimicrobial, anticancer, and antiviral agents. espublisher.com
The imidazo[1,5-a]pyrazine scaffold has been instrumental in the development of potent and selective kinase inhibitors.
Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a crucial enzyme in B-cell receptor signaling pathways, making it an attractive target for autoimmune diseases and B-cell malignancies. nih.gov Acalabrutinib, an imidazo[1,5-a]pyrazine analogue, is a potent and highly selective second-generation BTK inhibitor. nih.gov Research has led to the discovery of 8-amino-imidazo[1,5-a]pyrazines as potent, reversible BTK inhibitors. nih.gov These compounds demonstrate excellent kinase selectivity, which is achieved through specific hydrogen bonding and hydrophobic interactions within the kinase hinge region. nih.gov Further structure-activity relationship (SAR) exploration of the 3-position of the pyrazine (B50134) ring led to the discovery of morpholine-substituted derivatives with excellent BTK potency and improved selectivity profiles. nih.gov The intermediate, (S)-benzyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate, is a critical building block in the synthesis of Acalabrutinib. innospk.com
c-Src Kinase Inhibitors: The c-Src tyrosine kinase is involved in various cellular processes, and its dysregulation is implicated in conditions like ischemic stroke. sci-hub.se A series of C-5 substituted imidazo[1,5-a]pyrazine derivatives have been synthesized and evaluated as c-Src inhibitors. nih.gov SAR studies revealed that substitutions on the aniline (B41778) phenyl ring at the C-5 position dramatically influenced inhibitory activity. sci-hub.se Specifically, compounds with 2,6-dimethyl substitutions on the aniline ring showed greater inhibitory activity against c-Src kinase. sci-hub.se One optimized compound demonstrated significant neuroprotective efficacy in in-vivo rat models of acute ischemic stroke. nih.govsemanticscholar.org
Below is a table summarizing the inhibitory activities of selected imidazo[1,5-a]pyrazine-based kinase inhibitors.
| Compound | Target Kinase | IC50 (nM) | Application Area |
| Acalabrutinib | BTK | - | Chronic Lymphocytic Leukemia |
| 8-amino-imidazo[1,5-a]pyrazine derivative | BTK | Potent (reversible) | Rheumatoid Arthritis |
| 3-morpholino-imidazo[1,5-a]pyrazine derivative | BTK | Excellent potency | Rheumatoid Arthritis |
| C-5 substituted imidazo[1,5-a]pyrazine derivative | c-Src | - | Acute Ischemic Stroke |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
While research has more extensively covered the isomeric imidazo[1,2-a]pyrazine (B1224502) scaffold as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs), the broader class of imidazopyrazines has been a source of promising leads. nih.govscispace.com AMPARs are critical for fast synaptic transmission in the central nervous system, and their modulation is a key strategy for treating neurological disorders. nih.govnih.gov For instance, imidazo[1,2-a]pyrazines have been identified as selective negative allosteric modulators (NAMs) of AMPARs associated with the transmembrane AMPAR regulatory protein (TARP) γ-8. nih.govresearchgate.net This highlights the potential of the imidazopyrazine core structure to generate CNS-active agents.
Derivatives of the imidazo[1,5-a]pyrazine scaffold have been explored for their potential as antimicrobial agents. Studies on the related imidazo[1,5-a]quinoxaline (B8520501) derivatives have shown that the introduction of a pyridinium (B92312) moiety can lead to compounds with effective bacteriostatic and fungistatic activities. nih.gov For the isomeric imidazo[1,2-a]pyrazine scaffold, computational analysis has identified promising candidates with potential antibacterial properties, targeting enzymes like Staphylococcus aureus Pyruvate carboxylase (SaPC). espublisher.com Several synthesized imidazo[1,2-a] pyrazine derivatives have displayed promising antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans and Aspergillus niger. jst.go.jp
The imidazo[1,5-a]pyrazine scaffold is a key component in the development of various anti-cancer agents that function by inhibiting critical enzymes. nih.gov Pyrazine derivatives have a well-documented history as anti-cancer agents, often targeting kinases. nih.gov
Specific Enzyme Targets:
ACK1 Inhibitors: Novel imidazo[1,5-a]pyrazine derivatives have been identified as potent, selective, and orally bioavailable inhibitors of Activated CDC42 Kinase 1 (ACK1). nih.gov
PI3Kα Kinase Inhibitors: 8-morpholinoimidazo[1,2-a]pyrazine (B8338187) derivatives bearing phenylpyrimidine-carboxamides have been synthesized, with some showing potent inhibitory activity against PI3Kα kinase, a key enzyme in cancer cell growth and survival. mdpi.com
Aurora Kinase Inhibitors: The imidazo[1,2-a]pyrazine scaffold has been used to develop potent inhibitors of Aurora kinases, which are crucial for cell division. researchgate.net
Tubulin Polymerization Inhibitors: Derivatives of imidazo[1,2-a]pyrazine have been designed as tubulin inhibitors that bind to the colchicine (B1669291) site, leading to potent anti-proliferative activities against various cancer cell lines. nih.gov
Matrix Metalloproteinase-9 (MMP-9) Inhibitors: Certain imidazo[1,2-a]pyrazine derivatives have been investigated for their enzymatic inhibition effect against MMP-9, an enzyme involved in cancer metastasis. tandfonline.com
Tropomyosin Receptor Kinase (TRK) Inhibitors: A series of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides were designed as potent and selective pan-TRK inhibitors. nih.gov
Discoidin Domain Receptors 1 and 2 (DDR1/2) Inhibitors: A dual inhibitor of DDR1 and DDR2 was developed from a series of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)benzamides, showing potential as an anti-inflammatory agent. nih.gov
The table below highlights the anti-cancer activity of selected imidazo[1,2-a]pyrazine derivatives against various cancer cell lines.
| Derivative Class | Target Enzyme/Process | Cancer Cell Line | IC50 |
| Imidazo[1,2-a]pyrazine derivative (TB-25) | Tubulin Polymerization | HCT-116 | 23 nM |
| 8-morpholinoimidazo[1,2-a]pyrazine (14c) | PI3Kα | - | 1.25 µM |
| 3-(imidazo[1,2-a]pyrazin-3-ylethynyl) benzamide (B126) (9o) | TrkA/B/C | - | 2.65/10.47/2.95 nM |
| Imidazo[1,2-a]pyrazine derivative | - | A549, PC-3, MCF-7 | 6.39 to 74.9 µM |
The imidazopyrazine scaffold has also been investigated for antiviral properties. Derivatives of the isomeric imidazo[1,2-a]pyrazine have been evaluated as potential antiviral agents against human coronavirus 229E and influenza A virus. nih.gov One derivative showed potent anti-coronaviral activity with an IC50 of 56.96 µM, potentially through the inhibition of a viral protease enzyme. nih.gov Additionally, other nitrogen-containing heterocyclic systems like 1,3,5-triazines have been synthesized and shown to possess potent activity against viruses such as the potato virus Y (PVY). mdpi.com
Utility in Advanced Organic Synthesis as Building Blocks
The 3-Chloroimidazo[1,5-a]pyrazine moiety and its parent scaffold are valuable building blocks in advanced organic synthesis. Their inherent reactivity allows for modular construction and functionalization, enabling the creation of complex molecules. sci-hub.sersc.orgresearchgate.net Synthetic routes often involve the regioselective condensation of precursors to form the pyrazinone ring, followed by cyclization to create the fused imidazole (B134444) ring. sci-hub.se The resulting 8-chloroimidazo[1,5-a]pyrazine (B1590546) derivatives can then be further modified, for example, through Suzuki coupling reactions to introduce diverse substituents at various positions, leading to libraries of compounds for biological screening. sci-hub.semdpi.com This modular approach is crucial for efficiently exploring the structure-activity relationships of new therapeutic candidates. researchgate.netresearchgate.net
Contributions to Materials Science and Related Fields
The structural characteristics of the imidazo[1,5-a]pyrazine scaffold, such as its rigid and planar nature, make it a promising candidate for the development of novel functional materials. Although research in this area is still emerging compared to its pharmaceutical applications, the inherent properties of this heterocyclic system offer significant potential.
The imidazo[1,5-a]pyrazine framework is being investigated for its utility in creating advanced organic materials. The ability to introduce various functional groups at different positions on the bicyclic ring system allows for the fine-tuning of its electronic and physical properties. This tunability is crucial for designing materials with specific functions for applications in electronics and optoelectronics.
Derivatives of the closely related imidazo[1,5-a]pyridine (B1214698) scaffold have been successfully employed in the development of dyes, polymers, and organocatalysts. researchgate.net The analogous structure of imidazo[1,5-a]pyrazines suggests their potential in similar applications. The nitrogen atoms in the pyrazine ring can influence the electron-accepting properties of the molecule, which is a desirable characteristic for certain electronic materials. The synthesis of functionalized imidazo[1,5-a]pyrazines through various chemical reactions, including metalation strategies, opens up avenues for creating a diverse library of compounds for material screening. acs.org
A significant area of interest in the materials science applications of imidazo[1,5-a]pyrazine scaffolds lies in their photophysical properties, particularly fluorescence. While specific data on this compound is limited in this context, studies on the broader class of imidazoazines and related heterocyclic systems provide valuable insights.
Structurally similar imidazo[1,5-a]pyridine derivatives are known to exhibit intense fluorescence, large Stokes shifts, and high photostability, making them suitable for applications as sensors and in optoelectronic devices. osi.lvmdpi.com The emission properties of these compounds can be tuned by modifying the substituents on the heterocyclic core. For instance, the introduction of different functional groups can lead to a blue shift in the emission spectrum. mdpi.com
The effect of halogen substitution on the photophysical properties of fluorescent molecules has been a subject of study. In some systems, the presence of a chlorine atom can influence the fluorescence quantum yield and the singlet oxygen generation, which is a property relevant for applications in photodynamic therapy and photocatalysis. nih.gov For certain carbazole (B46965) dyes, the introduction of a second chlorine atom was found to cause a bathochromic shift (a shift to longer wavelengths) in the fluorescence peak. mdpi.com These findings suggest that the chloro-substituent in this compound likely modulates its electronic and photophysical behavior compared to the unsubstituted parent compound, although detailed studies are needed to fully elucidate these effects.
Below is a table summarizing the photophysical properties of some related fluorescent imidazo[1,5-a]pyridine derivatives, which can serve as a reference for the potential properties of functionalized imidazo[1,5-a]pyrazine scaffolds.
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Stokes Shift (nm) | Quantum Yield (%) |
| Phenyl-substituted imidazo[1,5-a]pyridine | 380 | 500 | 120 | 10 |
| Pyridine-substituted imidazo[1,5-a]pyridine | 360 | 450 | 90 | 25 |
| Zn(II) complex of bis-imidazo[1,5-a]pyridine | 350 | 440 | 90 | 37 |
Data extrapolated from studies on imidazo[1,5-a]pyridine derivatives. mdpi.com
Patent Landscape and Emerging Research Directions
The patent landscape for imidazo[1,5-a]pyrazine derivatives is predominantly focused on their applications in medicinal chemistry, particularly as kinase inhibitors. Numerous patents describe the synthesis and use of these compounds for treating various diseases.
Emerging research is beginning to explore the broader potential of the imidazo[1,5-a]pyrazine scaffold beyond pharmaceuticals. The development of new synthetic methodologies is enabling the creation of more complex and functionalized derivatives. acs.orgosi.lvorganic-chemistry.org These advancements are crucial for systematically studying the structure-property relationships within this class of compounds and for unlocking their potential in materials science.
Future research directions will likely involve:
Systematic investigation of the photophysical properties of a wider range of substituted imidazo[1,5-a]pyrazines, including the effect of different halogen substitutions.
Design and synthesis of novel imidazo[1,5-a]pyrazine-based materials for applications in organic light-emitting diodes (OLEDs), sensors, and other electronic devices.
Computational studies to predict the electronic and optical properties of new derivatives and to guide the design of materials with desired characteristics.
While the current body of research on the materials science applications of this compound is nascent, the promising properties of the parent scaffold and related heterocyclic systems suggest a fertile ground for future discoveries.
Conclusion and Future Perspectives in 3 Chloroimidazo 1,5 a Pyrazine Research
Summary of Key Synthetic and Application Advancements
Research surrounding the imidazo[1,5-a]pyrazine (B1201761) core has led to significant progress in both its synthesis and application. Modern synthetic advancements have moved towards more efficient and diverse methods for constructing the heterocyclic system. Notably, multicomponent reactions (MCRs) have emerged as a powerful strategy, allowing for the assembly of highly substituted imidazo[1,5-a]pyrazine derivatives in a single step from simple precursors nih.gov. Furthermore, novel iron-catalyzed C-H amination techniques have been developed, offering a greener and more direct route to the fused-ring system with water as the only byproduct organic-chemistry.org.
The primary application of these advancements has been in medicinal chemistry, where 3-chloroimidazo[1,5-a]pyrazine serves as a key building block for potent and selective therapeutic agents. Its derivatives have been successfully developed as inhibitors of critical biological targets, including:
c-Src Kinase: C-5 substituted imidazo[1,5-a]pyrazine derivatives have been synthesized and evaluated as inhibitors of c-Src kinase, showing potential as therapeutic agents for acute ischemic stroke.
BRD9 Bromodomain: Imidazo[1,5-a]pyrazin-8(7H)-one derivatives have been designed and synthesized, exhibiting robust inhibitory activity against BRD9, a subunit of a chromatin remodeling complex implicated in various cancers.
Beyond therapeutics, a significant advancement lies in the exploration of the photophysical properties of this scaffold. The stable and compact nature of the imidazo[1,5-a]pyridine (B1214698) core, a closely related system, makes it an excellent candidate for fluorescent probes used to study cell membranes and their dynamics mdpi.com. This highlights the growing application of these heterocycles in chemical biology and diagnostics.
| Advancement Type | Description | Key Application Area |
| Synthetic Methodology | Development of multi-component reactions (MCRs) for one-pot synthesis of highly substituted derivatives. nih.gov | Medicinal Chemistry, Library Synthesis |
| Synthetic Methodology | Iron-catalyzed C-H amination for a more sustainable and direct route to the core scaffold. organic-chemistry.org | Green Chemistry, Core Synthesis |
| Application | Design of C-5 substituted derivatives as potent c-Src kinase inhibitors. | Neurology, Drug Discovery |
| Application | Synthesis of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 bromodomain inhibitors. | Oncology, Drug Discovery |
| Application | Exploration of related scaffolds as fluorescent probes for imaging biological membranes. mdpi.com | Chemical Biology, Diagnostics |
Challenges and Opportunities in Synthesis and Derivatization
Despite synthetic advancements, significant challenges remain, which in turn create opportunities for innovation.
Challenges: A primary challenge in the synthesis of substituted imidazo[1,5-a]pyrazines is achieving regioselectivity sci-hub.senih.gov. The electronic nature of the fused bicyclic system means that functionalization, such as electrophilic substitution, can potentially occur at multiple positions on the ring. Controlling the precise location of substitution to generate a single, desired isomer often requires multi-step, protecting-group-heavy synthetic sequences, which can be inefficient and limit access to diverse analogues.
Opportunities: The challenge of regioselectivity provides a major opportunity for the development of novel synthetic methods. Recent breakthroughs have shown that regioselective synthesis is achievable. For instance, specific protocols have been developed that allow for the divergent and selective formation of imidazo[1,5-a]pyridines from a common intermediate, a principle that can be extended to the pyrazine (B50134) analogues sci-hub.senih.gov.
Furthermore, the use of modern organometallic chemistry presents a significant opportunity. Calculation-assisted methods using organometallic intermediates, such as those derived from zinc and magnesium, have enabled the highly regioselective late-stage functionalization of the scaffold rsc.org. The 3-chloro substituent on the target compound is itself an opportunity, acting as a versatile chemical handle for cross-coupling reactions (e.g., Suzuki, Negishi), allowing for the introduction of a wide array of functional groups at this specific position to build molecular complexity and tune properties.
Future Directions in Computational-Aided Design of Imidazo[1,5-a]pyrazine Systems
Computational chemistry is poised to play an increasingly critical role in overcoming synthetic challenges and accelerating the discovery of new applications for imidazo[1,5-a]pyrazine systems.
Current applications of computational design have focused on the drug discovery process, utilizing techniques like molecular docking to elucidate structure-activity relationships (SAR) for enzyme inhibitors. However, the future lies in a more integrated and predictive approach. A key future direction is the use of computational tools to guide synthetic strategy directly. As recently demonstrated for the related imidazo[1,2-a]pyrazine (B1224502) scaffold, straightforward calculations of properties like pKa values and nitrogen basicity can accurately predict sites of metallation, enabling the design of highly regioselective functionalization reactions in silico before any experiments are conducted in the lab rsc.org.
Future computational efforts will likely expand to include:
Quantum Mechanics (QM) Calculations: To more accurately predict the reactivity and spectral properties of novel derivatives, guiding the design of new fluorescent probes and materials with tailored optoelectronic characteristics.
Machine Learning (ML) and AI: Training ML models on existing synthetic and activity data to predict the outcomes of new reactions, prioritize synthetic targets, and screen vast virtual libraries of imidazo[1,5-a]pyrazine derivatives for desired biological or material properties.
Molecular Dynamics (MD) Simulations: To understand the dynamic behavior of imidazo[1,5-a]pyrazine-based inhibitors within their biological targets, providing insights into binding kinetics and residence time, which are crucial for developing more effective drugs.
| Computational Technique | Future Application in Imidazo[1,5-a]pyrazine Research |
| pKa/Basicity Calculations | Guiding regioselective synthesis by predicting sites of reactivity and metallation. rsc.org |
| Quantum Mechanics (QM) | Predicting photophysical properties (absorption/emission spectra) for the design of new fluorescent probes and materials. |
| Machine Learning (ML) | Predicting reaction outcomes, screening virtual libraries for biological activity, and accelerating the design-make-test cycle. |
| Molecular Dynamics (MD) | Simulating protein-ligand interactions to understand binding kinetics and inform the design of next-generation inhibitors. |
Emerging Research Themes and Potential for Interdisciplinary Applications
While the historical focus has been on medicinal chemistry, the unique properties of the imidazo[1,5-a]pyrazine scaffold are driving its emergence into new and interdisciplinary fields.
An exciting emerging theme is the development of "smart" materials and sensors. The inherent fluorescence of the scaffold, combined with the ability to synthetically tune its electronic properties, makes it an ideal platform for creating chemosensors. For example, related imidazo[1,5-a]pyridinium ions have been shown to function as pH sensors with distinct, ratiometric fluorescence responses acs.org. This opens the door to designing this compound derivatives that can selectively detect specific ions, molecules, or changes in their microenvironment through a measurable optical signal.
The potential for interdisciplinary applications is vast:
Chemical Biology: Designing fluorescently-tagged imidazo[1,5-a]pyrazine-based inhibitors would create powerful chemical probes. These molecules could simultaneously inhibit a target protein and allow for its visualization within living cells, enabling detailed studies of its function and localization.
Materials Science: The remarkable photophysical properties, including large Stokes shifts and environmental sensitivity (solvatochromism), make these compounds attractive candidates for organic electronics mdpi.com. Future research could explore their use in organic light-emitting diodes (OLEDs), photovoltaic cells, or as components in advanced optical materials.
Diagnostics: The development of highly sensitive and selective fluorescent probes based on this scaffold could lead to new diagnostic tools for detecting disease biomarkers or monitoring cellular health mdpi.com.
The journey of this compound is evolving from a simple synthetic intermediate to a versatile platform for innovation across multiple scientific disciplines. The continued collaboration between synthetic chemists, computational scientists, biologists, and materials scientists will undoubtedly unlock the full potential of this remarkable heterocyclic system.
Q & A
Q. What synthetic methodologies are most effective for preparing 3-Chloroimidazo[1,5-a]pyrazine, and how do chlorinating agents impact yields?
The synthesis of this compound involves chlorination of the parent heterocycle using reagents like N-chlorosuccinimide (NCS) or other optimized chlorinating agents. Key factors include:
- Reagent selection : NCS yields 5%, while chlorinating agents like CBMG achieve 90% yield due to enhanced reactivity .
- Reaction conditions : Solvent (chloroform), temperature (room temperature), and stoichiometry (1.2 equiv of reagent) are critical for reproducibility .
- Purification : Silica gel chromatography ensures isolation of the pure product, confirmed by spectroscopic data matching (NMR, MS) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substitution patterns and regioselectivity at position 3 .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and isotopic patterns consistent with chlorine incorporation .
- Chromatographic purity : TLC and HPLC ensure >95% purity, critical for biological assays .
Advanced Research Questions
Q. How does the chloro substituent at position 3 influence electronic properties and reactivity in downstream functionalization?
The chloro group acts as an electron-withdrawing substituent, polarizing the heterocyclic core and enhancing electrophilic substitution at adjacent positions. For example:
- Nucleophilic displacement : The chlorine atom can be replaced by thiols or amines under basic conditions, enabling diversification (e.g., synthesis of 3-thio derivatives) .
- Cross-coupling reactions : Suzuki-Miyaura couplings at position 3 are facilitated by the chloro group’s leaving-group ability, enabling aryl/heteroaryl introductions .
Q. What strategies control regioselectivity when functionalizing other positions (e.g., 4, 7) of the imidazo[1,5-a]pyrazine scaffold?
Regioselectivity depends on:
- Substituent effects : Electron-withdrawing groups (e.g., esters, cyano) at position 4 direct electrophilic substitution to position 7 .
- Directed C–H activation : Silylformamidine-mediated carbene insertion at position 7 achieves >90% yield under solvent-free conditions .
- Halogenation : Bromination or iodination at position 2 enables cross-coupling for library diversification .
Q. What biological targets are associated with this compound derivatives, and how do structural modifications enhance activity?
- Kinase inhibition : Derivatives show IC values <1 µM against Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4), critical for antiparasitic drug development .
- Structure-activity relationships (SAR) : Substituents at position 3 (e.g., trifluoromethyl, cyclobutyl) improve target affinity and metabolic stability compared to unmodified analogs .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Molecular docking : Simulations using PfCDPK4 crystal structures identify hydrogen bonding with hinge-region residues (e.g., Glu154, Asp158) .
- Dynamics studies : Multiconfiguration time-dependent Hartree (MCTDH) methods model vibrational coupling in related pyrazine systems, informing stability under physiological conditions .
Methodological Considerations
Q. How can researchers resolve discrepancies in reported synthetic yields for this compound?
- Reagent purity : Impurities in chlorinating agents (e.g., NCS) reduce effective stoichiometry, necessitating fresh reagents or alternatives like CBMG .
- Reaction monitoring : Real-time TLC or LC-MS detects intermediate byproducts, allowing optimization of reaction time and temperature .
Q. What are the stability challenges for this compound in long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
